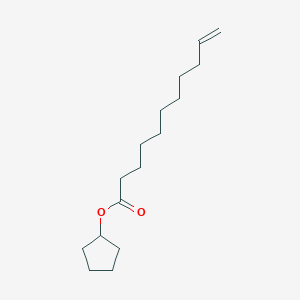
Cyclopentyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl undec-10-enoate is an organic compound with the molecular formula C16H28O2. It is an ester formed from cyclopentanol and undec-10-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the transesterification of methyl undecenoate with cyclopentanol, catalyzed by titanium tetraisopropoxide. This reaction is carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, is common to facilitate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl undec-10-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentyl undecanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl undec-10-enoic acid.
Reduction: Cyclopentyl undecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl undec-10-enoate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of cyclopentyl undec-10-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the growth of microorganisms by disrupting their cell walls or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Cyclopentyl undec-10-enoate can be compared with other similar compounds, such as:
Cyclopentyl undecanoate: Similar structure but lacks the double bond, resulting in different chemical reactivity and physical properties.
Cyclopentyl decanoate: Shorter carbon chain, leading to lower molecular weight and different applications.
Cyclopentyl dodecanoate: Longer carbon chain, affecting its solubility and melting point.
This compound is unique due to the presence of the double bond, which imparts specific chemical reactivity and makes it suitable for various applications in synthesis and industry .
Properties
CAS No. |
5421-51-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
cyclopentyl undec-10-enoate |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-14-16(17)18-15-12-10-11-13-15/h2,15H,1,3-14H2 |
InChI Key |
PEGRHIHUZFQGKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


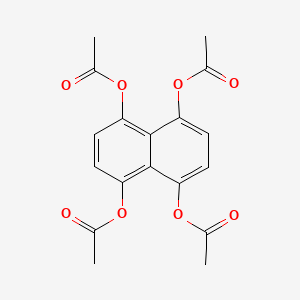
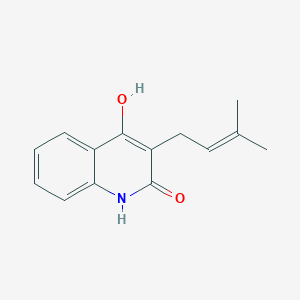
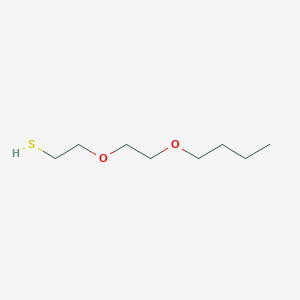
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
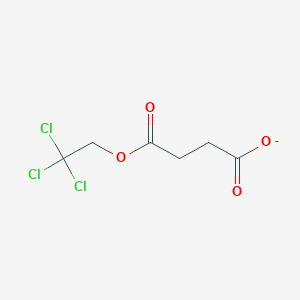
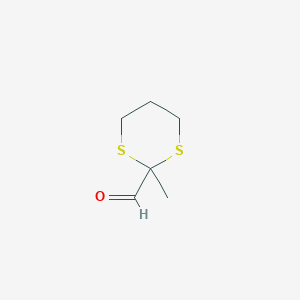
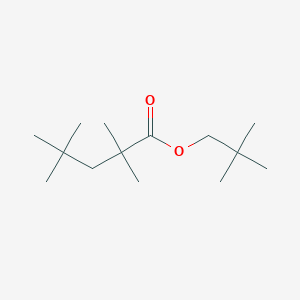
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
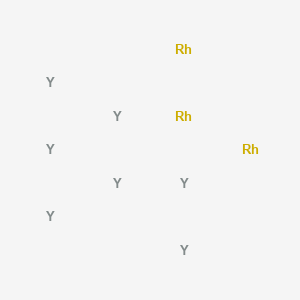
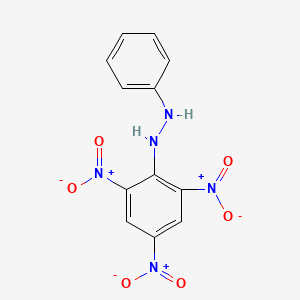
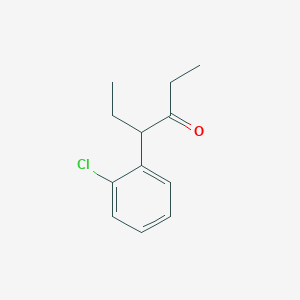
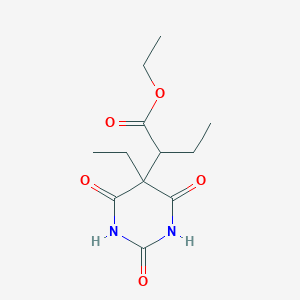
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
